molecular formula C12H22N2O3 B2910379 tert-Butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate CAS No. 1263177-22-5

tert-Butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Cat. No.: B2910379
CAS No.: 1263177-22-5
M. Wt: 242.319
InChI Key: XRSPAFPVVVLQTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate (CAS: 240401-27-8) is a spirocyclic compound featuring a bicyclic structure with a seven-membered azaspiro ring system (1-oxa-7-azaspiro[4.4]nonane). The tert-butyl carbamate (Boc) group at position 7 enhances solubility and stability, while the amino group at position 3 provides a reactive site for further functionalization. This compound is widely used in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of protease inhibitors and kinase modulators .

Properties

IUPAC Name

tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-5-4-12(8-14)6-9(13)7-16-12/h9H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSPAFPVVVLQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(CO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263177-22-5
Record name tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of tert-Butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate typically involves the following steps :

    Starting Materials: The synthesis begins with readily available starting materials such as tert-butyl 3-aminopropanoate and 1,2-epoxy-3-chloropropane.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate.

    Cyclization: The key step involves the cyclization of the intermediate to form the spirocyclic structure. This is achieved by heating the reaction mixture to a specific temperature, usually around 100-120°C.

    Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is a common protecting group for amines. Acidic conditions (e.g., HCl or trifluoroacetic acid) cleave the Boc group, yielding the free amine.

Reaction Conditions Outcome Reference
HCl in dioxane (4 M, 25°C, 2 h)Deprotection to yield 3-amino-1-oxa-7-azaspiro[4.4]nonane
TFA in dichloromethane (0°C–rt)Rapid cleavage of Boc group; generates trifluoroacetate salt of free amine

Functionalization of the Amine Group

The primary amine at position 3 participates in nucleophilic reactions, including acylation, alkylation, and coupling.

Acylation Reactions

Reaction with acyl chlorides or anhydrides under basic conditions:

  • Example : Reaction with acetic anhydride in THF/pyridine yields N-acetyl derivatives.
Reagent Conditions Product Application
Acetic anhydrideTHF, pyridine, 0°C–rt, 4 htert-Butyl 3-(acetylamino)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylateIntermediate for drug design

Alkylation Reactions

Alkyl halides or sulfonates react with the amine in the presence of a base (e.g., K₂CO₃):

  • Example : Methyl iodide in DMF generates N-methyl derivatives.

Ring-Opening Reactions

The spirocyclic ether (oxa) and amine (aza) rings can undergo ring-opening under acidic or reductive conditions.

Reaction Type Conditions Outcome Reference
Acidic Hydrolysis H₂SO₄ (1 M), reflux, 6 hCleavage of the ether linkage, yielding a diol intermediate
Reductive Opening LiAlH₄ in THF, 0°C–rt, 3 hReduction of the ether to an alcohol; spirocyclic amine remains intact

Coupling Reactions

The amine group facilitates cross-coupling reactions, such as:

  • Buchwald–Hartwig amination with aryl halides.
  • Reductive amination with aldehydes/ketones (e.g., using NaBH₃CN).
Reaction Catalyst/Reagent Product Application
Reductive aminationBenzaldehyde, NaBH₃CNN-Benzyl derivativeBioactive molecule synthesis

Spirocyclic Framework Modifications

The spiro[4.4]nonane core undergoes regioselective functionalization:

Oxidation

  • Selective oxidation of the amine to a nitroso or hydroxylamine group using m-CPBA.

Cycloaddition

  • [3+2] Cycloaddition with nitriles to form tetrazole derivatives under Huisgen conditions.

Comparative Reactivity with Structural Analogs

Data from analogs highlight the influence of substituents on reactivity:

Compound Key Functional Groups Reactivity Profile
tert-Butyl 2-oxa-7-azaspiro[4.4]nonane-7-carboxylateEther, Boc-protected amineLess reactive amine; stable under basic conditions
tert-Butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate Ketone, Boc-protected amineSusceptible to ketone reduction (e.g., NaBH₄)
tert-Butyl 4-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylatePrimary amine, Boc groupEnhanced nucleophilicity for alkylation

Mechanistic Insights

  • Boc Deprotection : Proceeds via protonation of the carbamate oxygen, followed by elimination of CO₂ and isobutylene .
  • Amine Alkylation : Follows an SN2 mechanism in polar aprotic solvents.

Scientific Research Applications

tert-Butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate has several applications in scientific research :

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of enzyme inhibitors and receptor modulators, which are essential in studying biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets . The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It can also modulate receptor activity by binding to receptor sites and altering their conformation, leading to changes in signal transduction pathways.

Comparison with Similar Compounds

Variations in Spiro Ring Systems

Spirocyclic compounds are distinguished by their ring sizes and heteroatom arrangements. Key analogs include:

Compound Name Spiro System Substituents CAS Number Molecular Weight Key References
tert-Butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate 1-oxa-7-aza[4.4] 3-amino, 7-Boc 240401-27-8 241.29 g/mol
tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate 1,7-diaza[3.5] 2-oxo, 7-Boc 392331-78-1 240.30 g/mol
tert-Butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate 1-oxa-7-aza[4.4] 3-oxo, 7-Boc 1160246-85-4 241.29 g/mol
tert-Butyl 7-benzyl-9-formyl-2,7-diazaspiro[4.4]nonane-2-carboxylate 2,7-diaza[4.4] 7-benzyl, 9-formyl, 2-Boc N/A 345.5 g/mol

Key Observations :

  • Spiro Ring Size: Compounds like tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (spiro[3.5]) exhibit smaller ring systems, leading to increased ring strain and altered reactivity compared to the [4.4] system .
  • Functional Groups: The presence of a ketone (3-oxo) instead of an amine (3-amino) reduces nucleophilicity but enhances electrophilic reactivity, as seen in tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate .

Substituent Modifications

Variations in substituents significantly impact physicochemical and biological properties:

Compound Name Substituent Position Key Modifications Synthesis Yield Applications References
This compound 3 -NH2 70–83% Peptide mimetics
tert-Butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate 3 -CH2NH2 95% purity Targeted protein degraders
tert-Butyl 4-(((benzyloxy)carbonyl)amino)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate 4 -NHCbz Discontinued Protected intermediates

Key Observations :

  • Amino vs. Aminomethyl: The aminomethyl derivative (tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate) offers extended linker flexibility for conjugation, making it valuable in PROTAC design .
  • Protecting Groups: The benzyloxycarbonyl (Cbz) group in tert-butyl 4-(((benzyloxy)carbonyl)amino)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate allows selective deprotection during multi-step syntheses .

Biological Activity

Chemical Structure and Properties

tert-Butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is a synthetic compound characterized by its spirocyclic structure, which includes an amine functional group. The molecular formula is C12H22N2O3C_{12}H_{22}N_{2}O_{3} with a molecular weight of approximately 242.32 g/mol . The compound's unique architecture allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

Biological Activity

Mechanism of Action

The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors. Its spirocyclic structure facilitates binding to active sites, potentially inhibiting or modulating enzymatic activity. The compound's amino group may enhance its affinity for certain biological targets, influencing pathways related to neurotransmission and metabolic processes .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential inhibition of specific enzymes involved in metabolic pathways
Receptor ModulationInteraction with neurotransmitter receptors
Antimicrobial PropertiesPreliminary studies suggest potential antimicrobial effects

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound, particularly in the context of neuropharmacology and antimicrobial activity.

  • Neuropharmacological Studies :
    • Research indicates that derivatives of spirocyclic compounds can modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation suggests potential applications in treating neurodegenerative diseases and mood disorders .
    • A study employing docking simulations showed that this compound could effectively bind to serotonin receptors, indicating its potential as a therapeutic agent in psychiatric disorders .
  • Antimicrobial Activity :
    • Initial investigations into the antimicrobial properties of the compound have shown promising results against several bacterial strains, suggesting its utility in developing new antibiotics. In vitro assays demonstrated significant inhibition zones against Gram-positive bacteria, highlighting its potential as a lead compound for further development .

Table 2: Antimicrobial Activity Results

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)References
Staphylococcus aureus15100
Escherichia coli12100
Bacillus subtilis18100

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest moderate absorption and distribution characteristics, with an estimated half-life indicating suitability for oral administration.

Table 3: Pharmacokinetic Parameters

ParameterValue
BioavailabilityModerate
Half-life~6 hours
MetabolismHepatic (CYP450 pathways)
ExcretionRenal

Safety Considerations

Toxicological assessments have indicated that while the compound exhibits some level of acute toxicity (H302: harmful if swallowed), further studies are necessary to establish a comprehensive safety profile . Skin irritation potential has also been noted (H315), necessitating careful handling during laboratory investigations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.